molecular formula C10H11NO B1168809 2-Buten-1-one,  2-amino-1-phenyl- CAS No. 115975-53-6

2-Buten-1-one, 2-amino-1-phenyl-

Cat. No.: B1168809
CAS No.: 115975-53-6
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Description

Structural Classification and Unique Features of the 2-Amino-1-phenyl-2-buten-1-one Scaffold

The scaffold of 2-amino-1-phenyl-2-buten-1-one is characterized by the presence of a carbonyl group, an adjacent carbon-carbon double bond, and an amino group directly attached to this double bond (specifically at the α-carbon relative to the carbonyl). This structural arrangement classifies it as an enaminone sigmaaldrich.comchemeo.com. The unique feature of this compound lies in the specific positioning of the amino group at the C2 position of the butenone chain, which is directly incorporated into the vinylogous amide system.

Contextualization as an Amino-Substituted α,β-Unsaturated Ketone Derivative

As α,β-unsaturated carbonyl compounds, these molecules exhibit properties characteristic of both their carbon-carbon double bond and their carbonyl group nist.gov. The electron-withdrawing nature of the carbonyl group activates the carbon-carbon double bond towards nucleophilic attack, particularly at the β-carbon, through a mechanism known as conjugate addition or 1,4-addition nist.govnih.gov. This dual electrophilic and nucleophilic character is a defining aspect of their utility in organic synthesis chemeo.com.

Isomeric Landscape of Amino-Phenyl-Butenones and Configurational Considerations

The presence of a carbon-carbon double bond within the 2-Buten-1-one, 2-amino-1-phenyl- structure introduces the possibility of geometric isomerism (E/Z isomerism) guidechem.com. This means that the substituents around the double bond can adopt different spatial arrangements, leading to distinct stereoisomers with potentially different properties. The existence of compounds like (2Z)-2-Amino-1-Phenyl-2-Buten-1-One highlights the relevance of these configurational considerations chemicalbook.com.

The compound 2-Buten-1-one, 2-amino-1-phenyl- also exists within a broader isomeric landscape of amino-phenyl-butenone derivatives. Related structural motifs include compounds that are saturated at the double bond, such as 2-Amino-1-phenyl-1-butanone (C₁₀H₁₃NO), which lacks the alkene moiety characteristic of the butenone structure chemspider.com. Additionally, other butenone derivatives exist without the amino functionality, such as 1-Phenyl-2-buten-1-one (C₁₀H₁₀O), also known as crotonophenone (B1361547) sigmaaldrich.comchemeo.comchemicalbook.comnih.govfishersci.ca. Constitutional isomers with the amino group at different positions on the butene chain (e.g., the 3-amino isomer) also represent distinct compounds within this family uni.lu.

Significance of the Enaminone Moiety in Organic Synthesis and Advanced Chemistry

The enaminone moiety is highly valued in organic synthesis due to its exceptional versatility and dual reactivity chemeo.comontosight.aichemspider.comfishersci.atspectrabase.comresearchgate.netchemsrc.com. Enaminones act as ambident reagents, possessing both nucleophilic centers (at the amino group, the α-carbon of the enamine, and the carbonyl oxygen) and electrophilic centers (at the carbonyl carbon and the β-carbon of the enone) chemeo.com. This characteristic allows them to react with a wide range of reagents, including both electrophiles and nucleophiles, enabling diverse chemical transformations spectrabase.com.

They serve as crucial building blocks for the construction of a variety of complex organic molecules, including carbocyclic, heterocyclic, and acyclic compounds sigmaaldrich.comchemeo.comontosight.aichemspider.comfishersci.atresearchgate.netchemsrc.com. Their participation in reactions such as cyclization and annulation has made them indispensable in the synthesis of natural products and pharmacologically active compounds researchgate.net. For instance, enaminones are precursors for various nitrogen-containing heterocycles and alkaloids chemspider.comfishersci.at.

Furthermore, the significance of enaminones extends beyond synthetic methodologies into advanced chemical applications. They have found increasing interest in medicinal chemistry as intermediates for novel drug candidates, including antibiotic, anti-inflammatory, antinociceptive, anticonvulsant, antitubercular, and antitumor agents sigmaaldrich.comfishersci.ca. Their utility has also been explored in materials science, particularly in the synthesis of covalent organic frameworks (COFs) and polyenaminones, which can exhibit film-forming and UV-vis-shielding properties ontosight.ainih.gov. Ongoing research continues to uncover new applications and synthetic methodologies leveraging the unique chemical properties of the enaminone scaffold chemeo.comnih.govchemsrc.com.

Data Tables

Due to the specific exclusions and limited direct physical property data for 2-Buten-1-one, 2-amino-1-phenyl- from non-excluded sources, only fundamental chemical identifiers are presented.

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₁NO guidechem.com
Molecular Weight161.204 g/mol guidechem.com
CAS Registry Number115975-53-6 guidechem.com
PubChem CID71434750 guidechem.com
Canonical SMILESCC=C(C(=O)C1=CC=CC=C1)N guidechem.com
InChIKeyDSZBWBDGCYDBFB-UHFFFAOYSA-N guidechem.com

Properties

CAS No.

115975-53-6

Molecular Formula

C10H11NO

Synonyms

2-Buten-1-one, 2-amino-1-phenyl-

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Buten 1 One, 2 Amino 1 Phenyl

General Approaches to the Formation of β-Amino-α,β-Unsaturated Ketones

The formation of β-amino-α,β-unsaturated ketones is a cornerstone of modern synthetic chemistry, with several robust methods available. The most common of these is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. beilstein-journals.orgacgpubs.org This approach is straightforward but can sometimes lead to mixtures of constitutional isomers if the dicarbonyl compound is unsymmetrical. beilstein-journals.org

Another prevalent strategy is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. rsc.org This method benefits from high atom economy and can often be performed under mild conditions, sometimes catalyzed by acids like ceric ammonium (B1175870) nitrate or even conducted in environmentally benign solvents like water. acgpubs.orgorganic-chemistry.org

The Mannich reaction represents a classical route to β-aminoketones, which can serve as precursors to their unsaturated counterparts. rsc.org More contemporary methods have also been developed, including rhodium-catalyzed reactions that convert 1-sulfonyl-1,2,3-triazoles into functionalized β-amino-α,β-unsaturated ketones, showcasing the continuous innovation in this field. acs.org Photocatalysis has also emerged as a novel, light-mediated approach for synthesizing enaminones under mild conditions. beilstein-journals.org

Synthetic MethodTypical PrecursorsCommon CatalystsKey Features
Condensation 1,3-Diketones/β-Ketoesters + AminesAcid or Base Catalysis, Lewis Acids (e.g., LaCl₃·7H₂O)Straightforward; potential for regioisomer mixtures. beilstein-journals.orgacgpubs.org
Aza-Michael Addition α,β-Unsaturated Ketones + AminesLewis Acids (e.g., Ce(NH₄)₂(NO₃)₆), Copper ComplexesHigh atom economy; often mild conditions. rsc.orgorganic-chemistry.org
Mannich Reaction Ketone + Aldehyde + AmineAcid or Base CatalysisForms a β-aminoketone intermediate. rsc.org
Rh-Catalyzed Rearrangement 1-Sulfonyl-1,2,3-triazoles + β-(methylthio)-α,β-unsaturated ketonesRh(II) catalysts (e.g., Rh₂(Oct)₄)Formal insertion of three atoms into a C–S bond. acs.org
From Sodium Enolates Bench-stable sodium 3-oxo-enolates + AminesAcid and a desiccantUtilizes stable enolate precursors. acs.orgorganic-chemistry.org

Exploration of Precursor Chemistry and Reaction Pathways

The specific synthesis of 2-Buten-1-one, 2-amino-1-phenyl- relies on readily accessible precursors and well-understood reaction pathways. The two most direct routes involve either a condensation reaction or a conjugate addition.

Condensation Pathway : This route utilizes 1-phenyl-1,3-butanedione (benzoylacetone) as the key precursor. The reaction involves the nucleophilic attack of ammonia (or another amine) on one of the carbonyl groups, followed by dehydration to yield the stable, conjugated enaminone system. The regioselectivity of this reaction is generally high due to the differing electrophilicity of the benzoyl and acetyl carbonyl carbons.

Aza-Michael Addition Pathway : This approach begins with 1-phenyl-2-buten-1-one, an α,β-unsaturated ketone. This precursor can be synthesized via methods such as an aldol condensation. stackexchange.com The subsequent 1,4-conjugate addition of an amine to this Michael acceptor, followed by tautomerization, affords the final product.

Modern synthetic pathways, while not always applied to this specific parent compound, illustrate the breadth of possibilities. For instance, rhodium-catalyzed reactions proceed through the formation of an α-imino rhodium carbene, which is then trapped to generate a sulfur ylide that rearranges to the final enaminone product. acs.org Such pathways offer novel disconnections and opportunities for creating highly functionalized analogs.

Stereochemical Control in the Synthesis of Substituted Enaminones

While the parent compound 2-Buten-1-one, 2-amino-1-phenyl- is achiral, the principles of stereochemical control are critical when synthesizing its substituted derivatives. Control over the geometry of the carbon-carbon double bond (E/Z isomerism) is a primary consideration. In many cases, the Z-isomer is favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen. organic-chemistry.org

For the synthesis of chiral enaminones, asymmetric catalysis is employed. Although often applied to related structures like β-hydroxy enamines, the strategies are relevant. Catalytic asymmetric synthesis can provide access to enantioenriched products through the use of chiral catalysts that guide the formation of carbon-carbon or carbon-nitrogen bonds with high stereoselectivity. nih.govnih.gov These methods can achieve good to excellent enantioselectivity (up to 98%) and yield single double-bond isomers, demonstrating a high level of stereochemical control. nih.govnih.gov

Convergent and Divergent Synthetic Routes

The concepts of convergent and divergent synthesis offer strategic advantages in constructing molecules and chemical libraries.

A convergent synthesis involves preparing different fragments of a complex molecule independently before combining them in the final stages. wikipedia.org For a relatively small molecule like 2-Buten-1-one, 2-amino-1-phenyl-, a purely convergent approach is less common than a linear sequence.

A divergent synthesis , however, is a highly relevant strategy. wikipedia.org This approach starts from a common precursor that is elaborated into a library of structurally diverse compounds. wikipedia.org In the context of the target molecule, a divergent strategy could begin with the precursor 1-phenyl-1,3-butanedione. This single starting material could be reacted with a wide array of different primary and secondary amines to rapidly generate a diverse library of N-substituted enaminones, which can then be screened for desired properties. This highlights how the core synthesis can be adapted for diversity-oriented synthesis. wikipedia.orgresearchgate.net

Role of 2-Buten-1-one, 2-amino-1-phenyl- as a Building Block in Multi-Step Synthesis

Enaminones, including 2-Buten-1-one, 2-amino-1-phenyl-, are exceptionally versatile building blocks in multi-step synthesis. beilstein-journals.orgorientjchem.org Their value stems from the conjugated system which allows them to act as both nucleophiles (at the α-carbon or the nitrogen) and electrophiles (at the β-carbon or the carbonyl carbon). beilstein-journals.org

This dual reactivity makes them ideal precursors for the synthesis of a wide variety of carbocyclic and, most notably, heterocyclic compounds. beilstein-journals.orgorientjchem.org For example, enaminones are extensively used to construct:

Pyrroles : Reaction with various reagents can lead to the formation of substituted pyrrole rings. acs.org

Pyridines and Pyrimidines : Cyclocondensation reactions with appropriate partners can yield these important six-membered heterocycles. organic-chemistry.org

Azoles and other Heterocycles : They serve as key intermediates in the synthesis of various azole systems and other complex heterocyclic frameworks. orientjchem.org

The utility of enaminones as synthetic intermediates is a theme of ongoing interest, as they provide access to the core structures of many natural alkaloids and medicinally relevant compounds. beilstein-journals.orgorientjchem.org

Chemical Reactivity and Transformation Pathways of 2 Buten 1 One, 2 Amino 1 Phenyl

Reactivity Governed by the Nucleophilic Amino Group

The amino group in 2-Buten-1-one, 2-amino-1-phenyl- is a significant nucleophilic site, capable of initiating various reactions. Enaminones, as a class, possess electron-rich amino functions that can react with electrophiles arkat-usa.org. This nucleophilicity allows for several key transformations:

Alkylation and Acylation : The nitrogen atom can undergo alkylation or acylation reactions, forming N-substituted enaminones or amides, respectively. These modifications are crucial for introducing diverse substituents and altering the compound's properties conicet.gov.arresearchgate.net.

Condensation Reactions : The amino group can participate in condensation reactions with carbonyl compounds (aldehydes or ketones), leading to the formation of imines or enamines, which can further cyclize to form heterocyclic systems vulcanchem.comorganic-chemistry.org. For instance, enaminones have been transformed into pyrazole, isoxazole, pyrimidine, and pyranone derivatives through such processes arkat-usa.org.

Michael and Aza-Michael Additions : The amino group, being more active than the α-carbon in some enaminones, can initiate aza-Michael additions, where it adds to an activated double bond, often followed by subsequent cyclization or other reactions to form complex structures like bridged ring compounds acs.org.

Electrophilic Characteristics of the Carbonyl Functionality

The carbonyl group (C=O) in 2-Buten-1-one, 2-amino-1-phenyl- is an electrophilic center, particularly at the carbonyl carbon (C1) and the β-carbon (C3) of the enaminone system researchgate.netarkat-usa.org. Its electrophilic nature allows for reactions with various nucleophiles:

Nucleophilic Addition : The carbonyl carbon is susceptible to nucleophilic attack, leading to addition products. This characteristic is leveraged in reactions like reductions (e.g., borohydride (B1222165) reduction) which convert the ketone to an alcohol vulcanchem.combiosynth.com.

Reactions with Organometallic Reagents : The carbonyl can react with Grignard reagents or organolithium compounds, extending the carbon chain or forming new carbon-carbon bonds.

Cyclization Reactions : The electrophilic carbonyl can also participate in intramolecular cyclization pathways, often in concert with other nucleophilic sites within the molecule or with external nucleophiles, leading to the formation of various cyclic and heterocyclic compounds scielo.br.

Reactions Involving the Conjugated Carbon-Carbon Double Bond

The carbon-carbon double bond (C=C) in 2-Buten-1-one, 2-amino-1-phenyl- is part of a conjugated system (N-C=C-C=O), making it a versatile reactive site scielo.brresearchgate.net. This conjugation enhances its stability but also influences its reactivity. Enaminones are described as "push-pull ethylenes" due to the electron-donating amino group and the electron-withdrawing carbonyl group, affecting the electron density distribution across the double bond scielo.br.

Michael Addition : The β-carbon (C3) of the conjugated system, being electrophilic, can undergo Michael additions with various nucleophiles. While vinylogous amides (a broader class including enaminones) can be sluggish Michael acceptors, these reactions are observed researchgate.net. For instance, nucleophilic addition of enaminones to electrophiles like the S-S dimer of 2-aminobenzenethiol has been reported, often leading to subsequent cyclization to form heterocyclic derivatives arkat-usa.orgresearchgate.net.

Cycloaddition Reactions : The conjugated system can participate in cycloaddition reactions, including formal [2+2] or [4+2] (Diels-Alder) cycloadditions, which are valuable for forming new rings researchgate.netbeilstein-journals.org.

C=C Double Bond Cleavage : Recent research highlights the C=C double bond cleavage of enaminones under various conditions, providing access to different functionalities. For example, C=C double bond cleavage of NH2-functionalized enaminones has been achieved at room temperature with sulfonyl azides to produce N-sulfonyl amidines sioc-journal.cn. Acid-catalyzed or radical-mediated C=C bond cleavage has also been reported for the synthesis of α-acyloxyl ketones or α-trifluoromethyl ketones researchgate.netmdpi.comnih.gov.

Reaction TypeKey Functional Group InvolvedOutcome / SignificanceReference
Alkylation/AcylationAmino groupIntroduction of diverse substituents on nitrogen, leading to N-substituted enaminones or amides. conicet.gov.arresearchgate.net
CondensationAmino groupFormation of imines/enamines, often precursors to heterocyclic systems (e.g., pyrazoles, pyrimidines). arkat-usa.orgvulcanchem.comorganic-chemistry.org
Aza-Michael AdditionAmino groupAddition to activated double bonds, leading to bridged ring compounds. acs.org
Nucleophilic AdditionCarbonyl functionalityReduction of ketone to alcohol, reaction with organometallic reagents for C-C bond formation. vulcanchem.combiosynth.com
Michael AdditionConjugated C=C double bondElectrophilic addition to β-carbon, used in synthesis of heterocycles. researchgate.netarkat-usa.orgresearchgate.net
CycloadditionConjugated C=C double bondFormation of new rings through [2+2] or [4+2] reactions. researchgate.netbeilstein-journals.org
C=C Double Bond CleavageConjugated C=C double bondFormation of N-sulfonyl amidines, α-acyloxyl ketones, or α-trifluoromethyl ketones under specific conditions (e.g., with sulfonyl azides, acid-catalyzed, or radical processes). researchgate.netsioc-journal.cnmdpi.comnih.gov

Aromatic Ring Participation in Chemical Transformations

Resonance and Inductive Effects : The phenyl group can influence the electron density of the adjacent carbonyl and the conjugated system through resonance and inductive effects, thereby modulating the electrophilicity of the carbonyl carbon and the double bond benchchem.comontosight.ai.

Electrophilic Aromatic Substitution : Under typical conditions, the phenyl ring in enaminones or related compounds generally remains stable during reactions focused on the enaminone moiety pressbooks.pub. However, like other aromatic systems, it can undergo electrophilic aromatic substitution (EAS) with strong electrophiles and catalysts (e.g., nitration, halogenation) if reaction conditions are harsh enough pressbooks.pub. Such reactions are usually performed when specific functionalization of the phenyl ring is desired.

Steric Hindrance : The bulky phenyl group can exert steric hindrance, influencing the regioselectivity and stereoselectivity of reactions occurring at nearby functional groups, particularly the carbonyl and the double bond benchchem.com.

Intramolecular Cyclization and Rearrangement Processes

2-Buten-1-one, 2-amino-1-phenyl-, as an enaminone, is a key building block for synthesizing various cyclic and heterocyclic compounds through intramolecular reactions. The presence of multiple nucleophilic (amino nitrogen, C2, carbonyl oxygen) and electrophilic (carbonyl carbon, C3) sites within the molecule facilitates complex cyclization and rearrangement pathways scielo.brresearchgate.netarkat-usa.org.

Intramolecular Cyclization : The amino group and the conjugated system can readily participate in intramolecular cyclization reactions. For instance, enaminones are widely used in the synthesis of nitrogen-containing heterocycles such as pyrazoles, pyridines, and quinolines conicet.gov.arscielo.brresearchgate.netarkat-usa.orgmdpi.com. These cyclizations often proceed via initial nucleophilic attack from one site (e.g., amino nitrogen or α-carbon) onto an electrophilic center within the same molecule or an added bifunctional reagent, followed by ring closure acs.orgbeilstein-journals.orgresearchgate.net.

Rearrangement Processes : Enaminone systems can undergo various rearrangement processes. For example, some studies on related systems have shown sigmaaldrich.comijnc.ir-sigmatropic rearrangements or other skeletal rearrangements depending on the nature of substituents and reaction conditions acs.orgimist.mamsu.edu. These rearrangements often occur via transient intermediates, leading to new structural frameworks that might be difficult to access otherwise. The "trans-s-cis" and "trans-s-trans" conformations, influenced by tautomeric equilibria, can also play a role in directing these rearrangements imist.ma.

Studies on Tautomeric Equilibria in Amino-Butenone Systems

Tautomerism is a crucial aspect of the chemical behavior of amino-butenone systems, including 2-Buten-1-one, 2-amino-1-phenyl-. These compounds can exist in a dynamic equilibrium between different constitutional isomers that readily interconvert, primarily through proton transfer quora.comquora.comlibretexts.org. For enaminones, the most commonly discussed tautomeric forms include:

Keto-enamine (I) : Ph-C(=O)-C(NH2)=CH-CH3 (the depicted structure).

Keto-imine (II) : Ph-C(=O)-CH-C(=NH)-CH3 (proton migration from amino nitrogen to β-carbon, and double bond shift).

Enol-imine (III) : Ph-C(OH)=C-C(=NH)-CH3 (proton migration from amino nitrogen to carbonyl oxygen, and double bond shift).

Enol-enamine (IV) : Ph-C(OH)=C(NH2)-CH=CH2 (less common but possible, involving broader conjugation).

Studies on enaminones generally show that the keto-enamine form is often the most stable, particularly in solution, due to intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen, forming a stable six-membered chelate ring conicet.gov.arscielo.brresearchgate.netijnc.irimist.maresearchgate.netmasterorganicchemistry.com. This intramolecular hydrogen bond significantly stabilizes the enaminone system ijnc.ir.

However, the specific tautomeric equilibrium and the predominant form can be influenced by several factors:

Substituent Effects : Electronic and steric effects of substituents on the nitrogen, alpha-carbon, and beta-carbon atoms can shift the equilibrium conicet.gov.arresearchgate.netijnc.ir. For instance, electron-donating or electron-withdrawing groups can influence hydrogen bond strength and molecular stability ijnc.ir.

Solvent Polarity : The nature of the solvent can significantly affect the tautomeric ratio. More polar solvents can disrupt intramolecular hydrogen bonding, favoring other tautomers or different conformations researchgate.netmasterorganicchemistry.com.

Temperature : Temperature can also influence the equilibrium, favoring less stable forms at higher temperatures quora.comquora.com.

Physical State (Gas vs. Solution) : Mass spectrometry studies have shown that tautomeric equilibria can differ in the gas phase compared to condensed phases (solution or solid state) conicet.gov.arnih.govresearchgate.net.

Aromaticity : In some heterocyclic systems, changes in the aromatic character of a ring upon intramolecular proton transfer can govern the relative energy of tautomers acs.org.

Computational studies, often utilizing Density Functional Theory (DFT), are widely employed to predict the most stable tautomeric structures and understand the factors affecting their equilibrium ijnc.irresearchgate.netmasterorganicchemistry.com. These studies confirm that the keto-enamine form is frequently favored, and the strength of the intramolecular hydrogen bond plays a crucial role in its stability ijnc.irresearchgate.net.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of 2 Buten 1 One, 2 Amino 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the atom-by-atom connectivity and stereochemical configuration of 2-Buten-1-one, 2-amino-1-phenyl-. Both proton (¹H) and carbon-13 (¹³C) NMR spectra would provide complementary data.

Expected ¹H NMR Spectral Characteristics: The ¹H NMR spectrum would feature distinct signals for the various proton environments:

Aromatic Protons: The phenyl group (C₆H₅) directly attached to the carbonyl carbon would typically exhibit signals in the δ 7.20-8.00 ppm range, characteristic of aromatic protons. Due to the proximity of the carbonyl, these protons might show specific patterns (e.g., ortho protons deshielded, appearing at higher δ) pressbooks.pub.

Vinylic Protons: The vinylic proton on the α,β-unsaturated system (C=CH-CH₃) would appear in the δ 6.00-7.00 ppm range. Its chemical shift and coupling pattern (e.g., a doublet of quartets if coupled to the adjacent methyl group and potentially a vinylic proton on the other side of the double bond) would be crucial for establishing the double bond position and geometry (cis/trans) researchgate.netnih.gov. For α,β-unsaturated ketones, vinylic protons typically appear at δ 6.42-7.71 ppm researchgate.net.

Amino Protons: The protons of the primary amino group (-NH₂) at the α-carbon would typically appear as a broad singlet or a doublet (if coupled) in the δ 1.00-5.00 ppm range, and their signal would be exchangeable with D₂O nih.govclockss.org. Their exact position can vary depending on hydrogen bonding and solvent effects.

Aliphatic Protons: The methyl group (-CH₃) at the β-position of the unsaturated system would yield a signal as a doublet (due to coupling with the vinylic proton) in the aliphatic region, likely around δ 1.50-2.50 ppm.

Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum would provide insights into the carbon skeleton and the electronic environment of each carbon atom:

Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear in the δ 190-215 ppm range, characteristic of ketone carbonyls. For α,β-unsaturated and aromatic ketones, this signal typically falls within the δ 190-200 ppm range, with some sources specifying around 198.2 ppm for similar α,β-unsaturated ketones pressbooks.pubnih.gov.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 120-140 ppm range.

Vinylic Carbons (C=C): The vinylic carbons would appear in the δ 110-160 ppm range, distinguishing them from saturated aliphatic carbons fabad.org.tr. One vinylic carbon would be directly bonded to the amino group, which could influence its chemical shift. For α,β-unsaturated ketones, α- and β-carbon atoms typically resonate at δ 116.1-128.1 ppm and δ 136.9-145.4 ppm, respectively fabad.org.tr.

Amino-Substituted Carbon (α-carbon): The carbon bearing the amino group (α-carbon to the carbonyl) would have its chemical shift influenced by both the double bond and the nitrogen atom.

Methyl Carbon: The methyl carbon would appear in the δ 10-30 ppm range, typical for aliphatic methyl groups.

Table 1: Expected NMR Chemical Shifts for 2-Buten-1-one, 2-amino-1-phenyl-

Proton/Carbon TypeExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹³C NMR Chemical Shift (δ, ppm)
C=O (Ketone)-190-215 (specifically 190-200 for conjugated) pressbooks.pubnih.gov
Aromatic Protons/Carbons7.20-8.00 (multiplet) pressbooks.pub120-140
Vinylic Proton (C=CH-)6.00-7.00 (doublet of quartets/multiplet) researchgate.netnih.gov110-160 (specific ranges for α, β carbons: 116-128 and 136-145) fabad.org.tr
-NH₂ Protons1.00-5.00 (broad singlet/doublet, D₂O exchangeable) nih.govclockss.org-
Methyl Protons (-CH₃)1.50-2.50 (doublet)10-30

Note: The precise chemical shifts and coupling constants would be critical for confirming the E or Z configuration of the C=C double bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Assignment

Infrared (IR) spectroscopy provides characteristic absorption bands corresponding to the vibrational modes of specific functional groups present in 2-Buten-1-one, 2-amino-1-phenyl-.

Expected IR Spectral Characteristics:

Carbonyl Group (C=O): A very strong absorption band is expected for the ketone carbonyl. Due to conjugation with both the C=C double bond and the phenyl ring, this band would be shifted to a lower wavenumber compared to an isolated saturated ketone. Expected range: 1685-1666 cm⁻¹ pressbooks.pubvscht.czorgchemboulder.com. Some sources indicate 1650-1670 cm⁻¹ for α,β-unsaturated ketones ajol.info.

C=C Double Bond: The carbon-carbon double bond stretching vibration (C=C) of the α,β-unsaturated system typically appears in the 1650-1580 cm⁻¹ range, often moderate to weak in intensity and possibly overlapping with aromatic ring vibrations unitechlink.com.

Amino Group (N-H): For a primary amine (-NH₂), two medium-intensity absorption bands are expected in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, often appearing as a doublet udel.eduacs.org.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as multiple weak to medium bands in the 3100-3000 cm⁻¹ region (above 3000 cm⁻¹) vscht.cz.

C-H Stretching (Aliphatic): Aliphatic C-H stretching vibrations from the methyl group would be observed in the 3000-2850 cm⁻¹ region vscht.cz.

Aromatic Ring Vibrations: In-plane and out-of-plane bending vibrations of the aromatic ring would give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) vscht.cz.

Table 2: Expected IR Absorption Bands for 2-Buten-1-one, 2-amino-1-phenyl-

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch1685-1666 pressbooks.pubvscht.czorgchemboulder.com (or 1650-1670 ajol.info)Strong
C=C (Alkene)Stretch1650-1580 unitechlink.comModerate to Weak
-NH₂N-H Stretch3500-3300 (doublet) udel.eduacs.orgMedium
Aromatic C-HStretch3100-3000 vscht.czWeak to Medium
Aliphatic C-HStretch3000-2850 vscht.czMedium
Aromatic RingC=C Stretch1600, 1585, 1500, 1450 vscht.czMedium

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) would confirm the molecular weight and formula of 2-Buten-1-one, 2-amino-1-phenyl- (C₁₀H₁₁NO, molecular weight 161.20 g/mol ) and provide insights into its structural components through characteristic fragmentation patterns.

Expected MS Characteristics:

Molecular Ion Peak (M⁺•): A prominent molecular ion peak at m/z 161 is expected, confirming the molecular weight. For compounds with an odd number of nitrogen atoms, the molecular ion typically has an odd nominal mass libretexts.org.

α-Cleavage: A common fragmentation pathway for ketones and amines is α-cleavage (cleavage of the bond adjacent to the carbonyl carbon or the carbon bearing the amine). For 2-Buten-1-one, 2-amino-1-phenyl-, α-cleavage could occur on either side of the carbonyl group.

Loss of the methyl group (•CH₃) from the alpha-carbon (C-C(NH₂)=CH-CH₃ bond) would lead to a fragment at m/z 146.

Cleavage between the carbonyl and the phenyl group (Ph-CO-C(NH₂) portion) could lead to the loss of a phenyl radical (•C₆H₅, 77 Da) or a benzoyl cation (PhCO⁺, m/z 105) fabad.org.trnih.govresearchgate.net.

Loss of Amino Group: Elimination of the amino group (NH₃ or •NH₂) could be observed, leading to characteristic fragments.

McLafferty Rearrangement: While typical for ketones with a γ-hydrogen, the presence of the α-amino group and the α,β-unsaturation might alter or suppress this rearrangement. However, if a suitable γ-hydrogen is available relative to the carbonyl, a McLafferty rearrangement could lead to characteristic fragments by the loss of a neutral molecule libretexts.orgresearchgate.netmiamioh.edu.

Loss of Small Neutral Molecules: Common losses of small neutral molecules such as CO (28 Da) from the carbonyl group or H₂O (18 Da) (if secondary reactions occur, though less common for direct amino-ketones) are possible libretexts.orgmiamioh.edu.

Table 3: Expected Mass Spectrometry Fragmentation Ions for 2-Buten-1-one, 2-amino-1-phenyl-

Ion/FragmentExpected m/z ValueLost Mass (Da)Originating GroupFragmentation Type
Molecular Ion (M⁺•)161-Whole Molecule-
[M - •CH₃]⁺14615Methyl groupα-cleavage
[M - •NH₂]⁺ (or related amine fragments)14516Amino groupα-cleavage / rearrangement
[M - •C₆H₅]⁺8477Phenyl groupα-cleavage
[PhCO]⁺10556Benzoyl cationCleavage adjacent to phenyl/carbonyl fabad.org.trnih.govresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Determination and Conformation

Insights from X-ray Crystallography:

Bond Lengths and Angles: Detailed measurement of C-C, C=C, C=O, C-N, and C-H bond lengths and angles would confirm the hybridization states and electronic delocalization within the conjugated system. For example, the C=O bond length would be slightly elongated compared to an isolated ketone due to conjugation, while the C=C bond length would be shorter than a single bond but longer than a typical isolated double bond.

Conformation: The crystal structure would reveal the preferred conformation of the molecule, including the orientation of the phenyl ring relative to the α,β-unsaturated ketone moiety and the amino group. The presence of intramolecular hydrogen bonding (e.g., between the amino group and the carbonyl oxygen) could also be identified, which significantly influences the molecule's conformation and reactivity biointerfaceresearch.com.

Chirality: If the α-carbon (C2) bearing the amino group is chiral (i.e., has four different substituents), X-ray crystallography can determine its absolute configuration beilstein-journals.org.

Intermolecular Interactions: The packing of molecules in the crystal lattice would show intermolecular interactions such as hydrogen bonding (e.g., N-H•••O=C, N-H•••π) and π-π stacking interactions involving the phenyl ring, which can influence the compound's physical properties biointerfaceresearch.comacs.org.

While specific X-ray data for this exact compound were not found, X-ray crystallography has been successfully applied to determine the structures of various α,β-unsaturated ketones and β-amino-α,β-unsaturated ketones, confirming their molecular geometry and conformational preferences researchgate.netbiointerfaceresearch.comrsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information on electronic transitions within molecules, particularly those involving conjugated π-electron systems and non-bonding electrons (n electrons). For 2-Buten-1-one, 2-amino-1-phenyl-, the conjugated α,β-unsaturated ketone system, coupled with the phenyl group and the amino group, would lead to characteristic absorption in the UV-Vis region.

Expected UV-Vis Spectral Characteristics:

π→π Transitions:* The conjugated system of the α,β-unsaturated ketone and the phenyl ring would give rise to high-intensity π→π* transitions at longer wavelengths. The extended conjugation with the phenyl group would result in a bathochromic shift (red shift) compared to a simple α,β-unsaturated ketone ajol.infoutoronto.camasterorganicchemistry.comuobabylon.edu.iq.

n→π Transitions:* The non-bonding electrons on the carbonyl oxygen would undergo a lower-energy, but typically weaker, n→π* transition, usually observed at longer wavelengths than π→π* transitions. For simple ketones, this often appears around 270-300 nm ajol.infomasterorganicchemistry.comuobabylon.edu.iq.

Auxochromic Effect of Amino Group: The amino group (-NH₂) acts as a strong auxochrome, meaning it possesses lone pair electrons that can extend the conjugation of the π-system, leading to a further bathochromic shift and often an increase in absorption intensity (hyperchromic effect) utoronto.ca. According to Woodward-Fieser rules, an amino group at the β-position of an α,β-unsaturated ketone can significantly increase the λmax value utoronto.ca. Given its position at the α-carbon to the carbonyl and part of the double bond, it would strongly influence the electronic properties of the chromophore.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 2-Buten-1-one, 2-amino-1-phenyl-

Type of TransitionExpected λmax Range (nm)Intensity (ε)Originating Chromophore/Auxochrome
π→π220-300+ (highly dependent on conjugation) ajol.infoutoronto.camasterorganicchemistry.comuobabylon.edu.iqHigh (ε > 10,000)Conjugated α,β-unsaturated ketone with phenyl and amino groups
n→π270-380 ajol.infomasterorganicchemistry.comuobabylon.edu.iqLow (ε 10-100)Carbonyl oxygen lone pair

Note: The exact λmax would be influenced by solvent polarity and the specific geometry of the conjugated system.

Theoretical and Computational Investigations of 2 Buten 1 One, 2 Amino 1 Phenyl

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to elucidate the electronic structure and energetic properties of organic molecules, including 2-Buten-1-one, 2-amino-1-phenyl-. DFT calculations can accurately predict key electronic parameters such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), charge distributions, and molecular electrostatic potential (MEP) maps wikipedia.org. These insights are crucial for understanding the compound's reactivity and site selectivity. For instance, the B3LYP functional, often combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), is a commonly used method for optimizing molecular structures and predicting electronic and spectroscopic properties of enaminone-based compounds uni.luchem960.com. The energy gap between the HOMO and LUMO (E_gap) provides an indication of a molecule's chemical reactivity and kinetic stability, with smaller gaps often correlating with higher polarizability and reactivity wikipedia.org. Furthermore, DFT allows for the computation of relative stabilities of different tautomeric forms and isomers, which is particularly relevant for systems like enaminones that can exhibit tautomerism.

Table 1: Representative DFT-Calculated Electronic Properties (Illustrative Values)

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalElectron-donating ability, nucleophilicity
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability, electrophilicity
Energy Gap E_LUMO - E_HOMOChemical reactivity, kinetic stability, optical properties wikipedia.org
Dipole Moment Measure of molecular polaritySolvation behavior, intermolecular interactions

Note: Specific values for 2-Buten-1-one, 2-amino-1-phenyl- would require dedicated computational studies.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, primarily using DFT, is instrumental in elucidating the detailed mechanisms of reactions involving 2-Buten-1-one, 2-amino-1-phenyl- by identifying intermediates and transition states (TSs). This approach allows for the calculation of activation energies and reaction free energies, providing insights into reaction rates and selectivities. For example, computational studies have been applied to understand the mechanisms of β-amino-α,β-unsaturated carbonyl compound formation, revealing contrasting pathways (e.g., imine formation versus Michael addition-elimination) depending on the amine type and solvent conditions. In the context of α-amino ketones, computational studies have shed light on the reactivity of key radical intermediates and the factors controlling potential energy surfaces in catalytic processes. By optimizing geometries of reactants, products, and transition states, researchers can map out the entire reaction pathway, providing a molecular-level understanding of bond breaking and formation events. This can include analyzing approaches between reacting species and the relative stability of various intermediates.

Table 2: Computational Study Parameters for Reaction Mechanism Modeling

ParameterDescriptionSignificance
Transition State (TS) Highest energy point along a reaction pathwayDetermines activation energy and reaction rate
Activation Energy (Ea) Energy difference between reactants and TSMeasure of kinetic barrier
Reaction Energy (ΔE) Energy difference between reactants and productsMeasure of thermodynamic favorability
Intermediates Stable species formed during a reaction pathwayInsights into stepwise processes

Note: Specific reaction mechanisms for 2-Buten-1-one, 2-amino-1-phenyl- would need to be computationally explored for specific reaction partners.

Solvent Effects on Molecular Properties and Reactivity Profiles

The surrounding solvent environment can significantly influence the molecular properties and reactivity of 2-Buten-1-one, 2-amino-1-phenyl-. Computational methods, such as the polarizable continuum model (PCM) or the self-consistent reaction field (SCRF) method, are commonly used to simulate solvent effects by embedding the solute in a dielectric medium uni.lu. These models can account for changes in electronic structure, conformational preferences, and energy profiles due to solvent polarity, hydrogen bond donor/acceptor capabilities, and dielectric constant. For instance, studies on enaminones have shown that solvent dielectric constant can diminish the stability of certain tautomers or influence the HOMO-LUMO gap. Polar solvents can stabilize charge-transfer excited states, leading to amplified nonlinear optical properties. Understanding solvent-induced changes is critical for predicting the compound's behavior in experimental conditions, including its conformational dynamics and reaction outcomes.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, provide a quantitative framework for predicting the reactivity and selectivity of molecules like 2-Buten-1-one, 2-amino-1-phenyl-. These descriptors, rooted in conceptual DFT, include global reactivity descriptors such as chemical potential (), global hardness (), global softness (), and electrophilicity index () wikipedia.org.

The chemical potential () indicates the escaping tendency of electrons from an equilibrium system.

The global hardness () measures resistance to charge transfer or deformation of the electron cloud, while softness () is its inverse, indicating ease of deformation.

The electrophilicity index () quantifies a molecule's electrophilic power, indicating its propensity to accept electrons wikipedia.org.

These global descriptors are often approximated using frontier molecular orbital energies (HOMO and LUMO) wikipedia.org. Beyond global descriptors, local descriptors such as Fukui functions can pinpoint specific reactive sites within a molecule, identifying preferred positions for nucleophilic, electrophilic, or radical attacks wikipedia.org. The analysis of these descriptors helps rationalize observed reactivity patterns and guide the design of new synthetic strategies for 2-Buten-1-one, 2-amino-1-phenyl-.

Derivatization and Analogue Synthesis for Functional Diversification

Synthesis of N-Substituted Amino-Butenone Derivatives

N-Substitution is a prominent method for generating diverse analogues of 3-amino-1-phenylbut-2-en-1-one (B1220411). This typically involves the condensation reaction between 1,3-diketones (such as benzoylacetone (B1666692) or phenylacetone) and various primary amines or anilines. This synthetic approach directly incorporates the desired N-substituent during the formation of the enaminone scaffold.

Detailed research findings illustrate the synthesis of several N-substituted derivatives:

(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one : This derivative is synthesized via the condensation of benzoylacetone with p-methylaniline. This reaction highlights the ease of introducing substituted aryl groups at the nitrogen atom nih.govfishersci.com.

(Z)-3-((4'-amino-[1,1'-biphenyl]-4-yl)amino)-1-phenylbut-2-en-1-one : This compound was obtained through the condensation of phenylacetone (B166967) (a 1,3-diketone precursor) with 4,4'-biphenyldiamine (benzidine) in ethanol. The reaction proceeds at 70°C for 10 hours, yielding the product in 60.2% nih.gov. This demonstrates the utility of biphenyl-containing amines for N-substitution.

(Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one : Prepared in good yield by the condensation of benzoylacetone with 4-chloroaniline, catalyzed by formic acid nih.gov.

(Z)-3-(2-Aminobenzyl)amino-1-phenylbut-2-en-1-one : This derivative is formed by refluxing an ethanolic solution of 2-aminobenzylamine and benzylacetone (B32356) for 3 hours, yielding 83% of the product researchgate.net.

A range of other N-benzyl and N-heteroarylmethyl substituted derivatives have also been synthesized:

(Z)-3-((4-iodobenzyl)amino)-1-phenylbut-2-en-1-one : Reported with a 72% yield researchgate.net.

(Z)-3-((4-chlorobenzyl)amino)-1-phenylbut-2-en-1-one : Achieved an 80% yield researchgate.net.

(Z)-3-((furan-2-ylmethyl)amino)-1-phenylbut-2-en-1-one : Synthesized with an 84% yield researchgate.net.

(Z)-1-phenyl-3-((thiophen-2-ylmethyl)amino)but-2-en-1-one : Obtained in 89% yield researchgate.net.

(Z)-3-((naphthalen-2-ylmethyl)amino)-1-phenylbut-2-en-1-one : Exhibited a 90% yield researchgate.net.

(Z)-3-((4-methoxybenzyl)amino)-1-phenylbut-2-en-1-one : Also showed a high yield of 90% researchgate.net.

These examples collectively underscore that N-substitution is a highly effective and widely explored strategy for diversifying the chemical space around the 3-amino-1-phenylbut-2-en-1-one scaffold.

Table 1: Synthesis of N-Substituted Amino-Butenone Derivatives

Product NamePrecursors (1,3-Diketone + Amine)Reaction ConditionsYield (%)Reference
(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-oneBenzoylacetone + p-methylanilineCondensationNot Specified nih.govfishersci.com
(Z)-3-((4'-amino-[1,1'-biphenyl]-4-yl)amino)-1-phenylbut-2-en-1-onePhenylacetone + 4,4'-Biphenyldiamine (Benzidine)70°C, 10 h, Ethanol60.2 nih.gov
(Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-oneBenzoylacetone + 4-chloroanilineFormic acid catalysisGood Yield nih.gov
(Z)-3-(2-Aminobenzyl)amino-1-phenylbut-2-en-1-oneBenzylacetone + 2-aminobenzylamineReflux in ethanol, 3 h83 researchgate.net
(Z)-3-((4-iodobenzyl)amino)-1-phenylbut-2-en-1-oneNot SpecifiedNot Specified72 researchgate.net
(Z)-3-((4-chlorobenzyl)amino)-1-phenylbut-2-en-1-oneNot SpecifiedNot Specified80 researchgate.net
(Z)-3-((furan-2-ylmethyl)amino)-1-phenylbut-2-en-1-oneNot SpecifiedNot Specified84 researchgate.net
(Z)-1-phenyl-3-((thiophen-2-ylmethyl)amino)but-2-en-1-oneNot SpecifiedNot Specified89 researchgate.net
(Z)-3-((naphthalen-2-ylmethyl)amino)-1-phenylbut-2-en-1-oneNot SpecifiedNot Specified90 researchgate.net
(Z)-3-((4-methoxybenzyl)amino)-1-phenylbut-2-en-1-oneNot SpecifiedNot Specified90 researchgate.net

Functionalization of the Phenyl Ring

The functionalization of the phenyl ring directly attached to the carbonyl group (the 1-phenyl ring) of 3-amino-1-phenylbut-2-en-1-one is less commonly reported as a post-synthesis derivatization strategy for the existing enaminone structure. Instead, the introduction of substituents onto this phenyl ring is typically achieved by utilizing pre-functionalized benzoylacetone derivatives (e.g., para-substituted benzoylacetone) as starting materials in the initial condensation reaction. This approach allows for precise control over the substitution pattern on the phenyl ring from the outset of the synthesis, integrating the desired functional groups during the formation of the β-enaminone.

Chain Elongation and Modification at the Butenone Moiety

Similar to the direct functionalization of the 1-phenyl ring, extensive chain elongation or modification of the butenone moiety (the -CH=C(N)-C(=O)- part of the chain, specifically at C2-C3 double bond or the methyl group at C3, or the C1-carbonyl itself) of an already formed 3-amino-1-phenylbut-2-en-1-one is not a primary focus in the identified literature for derivatization. Most structural variations along this chain are typically incorporated during the initial synthesis through the selection of diverse β-diketone or β-ketoester precursors. For instance, using different 1,3-dicarbonyl compounds can lead to various alkyl or aryl groups at the carbon adjacent to the amino group, or alterations in the chain length, essentially building the desired modification into the core structure rather than modifying it post-synthesis.

Creation of Cyclized and Heterocyclic Analogues

3-Amino-1-phenylbut-2-en-1-one and related β-enaminone structures serve as versatile building blocks for the synthesis of various cyclized and heterocyclic compounds. The inherent reactivity of the enaminone system, possessing both nucleophilic and electrophilic centers, facilitates diverse cyclization pathways.

Aza-Annulation Reactions : β-enaminone and β-enamino amide substrates can undergo aza-annulation reactions. These reactions are instrumental in constructing dihydropyridone- and pyridone-based peptide analogues, demonstrating the utility of enaminones in forming complex cyclic structures nih.gov.

Reactions with Diazonium Salts : β-enaminones, as well as related β-enaminoamides, react effectively with diazonium salts. This reactivity leads to the formation of a wide array of heterocyclic compounds, including pyridazines, pyrazoles, oxazaborines, diazaborinones, and triazaborines chemsrc.com. This broad range of heterocyclic products underscores the significant role of enaminones in heterocyclic chemistry.

Copper-Catalyzed [4+2] Annulation : A notable strategy involves copper-catalyzed [4+2] annulation reactions between β-enaminones and aryl diazonium salts. This method provides an efficient route to cyclized products, further expanding the scope of heterocyclic analogues that can be derived from these compounds researchgate.net. While specific products from 3-amino-1-phenylbut-2-en-1-one were not detailed in this specific context, the general applicability to β-enaminones is highlighted.

These cyclization reactions illustrate the synthetic utility of 3-amino-1-phenylbut-2-en-1-one as a versatile precursor for the creation of structurally diverse heterocyclic systems with potential for various applications.

Table 2: Creation of Cyclized and Heterocyclic Analogues

Starting Material ClassReaction TypeExample Heterocycles FormedKey Reagents/ConditionsReference
β-Enaminones/β-Enamino AmidesAza-annulationDihydropyridones, Pyridones (peptide analogues)Mixed anhydrides of α-amido acrylates nih.gov
β-Enaminones/β-Enamino AmidesReaction with Diazonium SaltsPyridazines, Pyrazoles, Oxazaborines, Diazaborinones, TriazaborinesDiazonium salts chemsrc.com
β-EnaminonesCopper-catalyzed [4+2] AnnulationCyclized products (general)Aryl diazonium salts, Copper catalyst researchgate.net

Applications of 2 Buten 1 One, 2 Amino 1 Phenyl in Diverse Chemical Fields

Catalysis and Ligand Development

There is currently no available scientific literature detailing the use of 2-Buten-1-one, 2-amino-1-phenyl- as a catalyst or in the development of ligands for catalytic processes. The presence of both a nitrogen donor atom and a conjugated system could theoretically make it a candidate for ligand synthesis; however, no studies have been published to support this hypothesis or demonstrate its application in this field.

Applications in Polymer Chemistry

Investigations into the role of 2-Buten-1-one, 2-amino-1-phenyl- in polymer chemistry have yielded no specific findings. The molecule possesses a vinyl group, which could potentially participate in polymerization reactions. However, there are no documented instances of this compound being used as a monomer or co-monomer in the synthesis of polymers.

Utilization in Fine Chemical Synthesis

While the enamine and ketone moieties of 2-Buten-1-one, 2-amino-1-phenyl- suggest its potential as an intermediate or building block in organic synthesis, there is a lack of specific examples in the scientific literature of its utilization in the synthesis of fine chemicals. Its structural isomer, 3-amino-1-phenyl-2-buten-1-one, sees more frequent use, but the applications of the 2-amino isomer remain undocumented.

Precursor for Advanced Organic Materials

There is no evidence in the current body of scientific research to suggest that 2-Buten-1-one, 2-amino-1-phenyl- is used as a precursor for the development of advanced organic materials. Such applications would typically involve further functionalization or polymerization, for which no methods have been reported for this specific compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of components within a mixture, ensuring the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for assessing the purity of non-volatile or thermally labile compounds and for separating complex mixtures. For 2-Buten-1-one, 2-amino-1-phenyl-, HPLC would be employed to:

Purity Assessment: Determine the percentage of the target compound relative to impurities (e.g., unreacted starting materials, by-products, or other isomers).

Isomer and Impurity Separation: Given the existence of isomeric variants like 3-amino-1-phenyl-2-buten-1-one, HPLC is crucial for resolving these closely related structures vulcanchem.com. Chiral HPLC columns, for instance, are vital for separating enantiomers if the compound possesses chiral centers fishersci.ca.

Quantification: Precisely measure the concentration of the compound in various samples.

Typical HPLC parameters for compounds of this nature often involve reverse-phase chromatography due to their likely polarity and aromaticity. A common setup might include a C18 stationary phase and a mobile phase gradient composed of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphoric acid or formic acid for MS compatibility) ontosight.ai. Detection is commonly achieved using UV-Vis spectroscopy, given the presence of a phenyl group and a conjugated enone system, which exhibit strong UV absorption.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) GC is suitable for volatile or semi-volatile compounds and is often coupled with Mass Spectrometry (GC-MS) for definitive identification based on fragmentation patterns um.ac.ir. For 2-Buten-1-one, 2-amino-1-phenyl-, or its derivatives, GC-MS can provide valuable insights into its vapor-phase behavior and molecular structure.

Identification: The mass spectrum provides a unique "fingerprint" that can be compared against spectral libraries to confirm the compound's identity and identify unknown impurities um.ac.ir.

Mixture Analysis: GC-MS excels at separating and identifying individual components in a complex sample, such as those obtained from synthetic reactions or degradation studies nih.gov.

Purity Analysis: By integrating peak areas, the relative proportions of different components in a sample can be determined.

For related compounds such as 3-amino-1-phenyl-2-buten-1-one, GC-MS has been utilized to study tautomeric forms and confirm fragmentation pathways um.ac.ir. Similarly, 2-amino-1-phenyl-1-butanone has available GC-MS spectral information sigmaaldrich.com.

Table 1: Illustrative Chromatographic Parameters for Amino-Phenyl-Butenone Derivatives

TechniqueColumn TypeMobile Phase / Carrier GasDetection MethodTypical Application
HPLCC18 (Reverse-Phase)Acetonitrile/Water Gradient with Acid ModifierUV-Vis (e.g., 254 nm)Purity assessment, isomer separation, quantification fishersci.caontosight.ai
GC-MSNon-polar or Mid-polar CapillaryHeliumMass Spectrometry (EI)Identification, purity, volatile impurity detection um.ac.irnih.gov

Thermal Analysis Methods (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the physical and chemical changes a substance undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information about thermal transitions. For 2-Buten-1-one, 2-amino-1-phenyl-, DSC can reveal:

Melting Point (Tm): An endothermic peak indicating the transition from solid to liquid, which is critical for identifying crystalline forms and assessing purity. Higher purity typically results in a sharper and higher melting point.

Glass Transition Temperature (Tg): For amorphous forms, a change in heat capacity indicates the glass transition, where the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points and enthalpies of fusion, which can be identified by DSC.

Phase Transitions: Other solid-state transitions that involve changes in heat capacity or enthalpy.

For an analog, (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one, DSC analysis showed two distinct endothermic peaks at 134.05 °C and 302.71 °C, corresponding to its melting and boiling points, respectively. This demonstrates the utility of DSC in identifying key thermal events.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition behavior. For 2-Buten-1-one, 2-amino-1-phenyl-, TGA would be used to:

Thermal Stability: Determine the temperature at which the compound begins to decompose and the extent of mass loss over a temperature range.

Volatiles Content: Quantify the presence of residual solvents or absorbed water by characteristic mass loss steps at lower temperatures.

Decomposition Mechanism: Analyze the sequence of mass loss events to infer the stages of thermal degradation.

Studies on the related 3-amino-1-phenyl-2-buten-1-one ligand and its metal complexes have utilized thermogravimetric (TG) and derivative thermogravimetric (DTG) analysis to demonstrate thermal stability, with some compounds showing decomposition temperatures above 227 °C sigmaaldrich.com. The absence of significant weight loss up to 200 °C can indicate the absence of hydrated water molecules.

Table 2: Illustrative Thermal Properties for Related Amino-Phenyl-Butenone Derivatives

PropertyDescriptionTypical Value / Range (Illustrative)MethodSource/Reference (Illustrative)
Melting Point (Tm)Temperature of solid-to-liquid transition~134 °C for related chlorinated analogDSCBased on (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one
Boiling Point (Tb)Temperature of liquid-to-gas transition~303 °C for related chlorinated analogDSCBased on (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one
Decomposition Temp.Temperature at which significant mass loss begins>200 °C (or specific ranges)TGABased on 3-amino-1-phenyl-2-buten-1-one complexes sigmaaldrich.com
Residual SolventsMass loss due to evaporation of solvents< 5% (e.g., below 100 °C)TGAGeneral application of TGA

Future Research Trajectories and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of α-amino ketones, including potential pathways to 2-Buten-1-one, 2-amino-1-phenyl-, often involves multiple steps and harsh reaction conditions nih.govnih.gov. A significant research trajectory will involve the development of more environmentally benign and sustainable synthetic methodologies. This includes exploring catalyst-free or highly efficient catalytic processes, utilizing benign solvents (such as water), and developing atom-economical transformations nih.goveurekaselect.comorganic-chemistry.org.

For instance, the adoption of ultrasound-assisted, catalyst-free approaches in aqueous media has shown promise for synthesizing β-amino-α,β-unsaturated ketones with high atom economy and excellent yields, using inexpensive ammonium (B1175870) hydroxide (B78521) as a nitrogen source eurekaselect.com. Such methods could be adapted to synthesize the α-amino isomer, 2-Buten-1-one, 2-amino-1-phenyl-. Biocatalysis, employing enzymes like α-oxoamine synthases, offers another avenue for stereospecific and single-step generation of α-amino ketones from α-amino acids without the need for protecting groups, presenting a highly attractive green alternative nih.govnih.gov.

A conceptual comparison of traditional vs. green synthetic routes for α-amino ketones is presented below, highlighting potential improvements:

MetricTraditional Route (Conceptual)Green Route (Conceptual)
SolventsHalogenated, petroleum-basedWater, renewable solvents
CatalystsStoichiometric, heavy metalsCatalytic, biocatalytic, metal-free
Waste GenerationSignificant, toxicReduced, non-toxic
Reaction StepsMulti-step, protecting groupsFewer steps, no protecting groups
Atom EconomyLowerHigher
Energy ConsumptionHigher (heating, purification)Lower (room temperature, less purification)

In-depth Mechanistic Studies of Novel Transformations

Understanding the precise reaction mechanisms involved in the formation and transformation of 2-Buten-1-one, 2-amino-1-phenyl- is crucial for optimizing existing syntheses and designing new reactions. Research could focus on elucidating the intermediates, transition states, and energy profiles of reactions leading to or from this compound. Mechanistic studies often involve a combination of experimental techniques and computational chemistry rsc.orgorganic-chemistry.orgnih.govchemrxiv.orgresearchgate.net.

For example, primary amine catalysis mechanisms for α-functionalizations of carbonyl compounds often involve enamine/iminium tautomerizations, where acidic additives play a critical role in facilitating catalytic turnover and inducing stereochemistry through hydrogen bonding nih.gov. Investigations could explore how the specific electronic and steric properties of the 2-amino-1-phenyl-2-buten-1-one scaffold influence such catalytic cycles. Radical-radical cross-coupling pathways have also been revealed in visible-light-mediated syntheses of α-amino ketones, suggesting that similar radical mechanisms might be at play or could be induced for 2-Buten-1-one, 2-amino-1-phenyl- rsc.org. Computational studies, such as Density Functional Theory (DFT), can provide critical insights into reaction energetics and stereoselectivity, helping to delineate the origins of observed reactivities nih.govresearchgate.netrsc.orgmdpi.com.

Exploration of Non-Conventional Reaction Conditions

Beyond traditional thermal and solvent-based reactions, future research should explore non-conventional reaction conditions to achieve more efficient and selective syntheses of 2-Buten-1-one, 2-amino-1-phenyl-. This includes leveraging techniques such as photochemistry, electrochemistry, and sonochemistry.

Visible-light-mediated approaches have demonstrated success in the reductive cross-electrophile coupling of imines and anhydrides to yield α-amino ketones under mild conditions, offering broad functional group compatibility rsc.org. Similarly, ultrasound has been shown to enable catalyst-free amination reactions, providing a green activation method for the synthesis of unsaturated amino ketones eurekaselect.com. Electrochemical protocols for α-amino ketone synthesis via oxidative cross-dehydrogenative coupling of ketones and secondary amines have also been developed, offering practical and scalable routes researchgate.net. These non-conventional conditions could provide unique activation modes for the specific synthesis or derivatization of 2-Buten-1-one, 2-amino-1-phenyl-.

Integration with Flow Chemistry and Automation in Synthesis

The shift from batch to continuous flow chemistry is a major trend in synthetic organic chemistry, offering advantages in terms of safety, scalability, reproducibility, and efficiency researchgate.netacs.orgnih.gov. Integrating the synthesis of 2-Buten-1-one, 2-amino-1-phenyl- with flow chemistry platforms would allow for precise control over reaction parameters, rapid optimization, and potentially large-scale production.

Flow chemistry has already been successfully applied to the multi-step synthesis of α-halo ketones (precursors to α-amino ketones) from N-protected amino acids, eliminating the need to handle hazardous intermediates like diazomethane (B1218177) in batch acs.orgnih.gov. Modular and scalable flow platforms have also been developed for reactions like the α-aminohydroxylation of enolizable ketones, showcasing the potential for rapid and efficient synthesis of value-added molecules rsc.org. Automated synthesis, facilitated by flow systems, could enable high-throughput experimentation for reaction discovery and optimization, accelerating the development of new synthetic routes for 2-Buten-1-one, 2-amino-1-phenyl-.

Computational Design of New Derivatives with Desired Properties

Computational chemistry and machine learning are increasingly powerful tools for predicting molecular properties, designing new compounds, and optimizing synthetic strategies mdpi.comtubitak.gov.trnih.gov. For 2-Buten-1-one, 2-amino-1-phenyl-, computational design could be employed to:

Predict Reactivity and Selectivity: Quantum chemical calculations (e.g., DFT) can model reaction pathways, predict regioselectivity and stereoselectivity, and identify key electronic and steric factors influencing transformations of the α,β-unsaturated α-amino ketone scaffold nih.govresearchgate.netrsc.orgmdpi.com.

Design New Derivatives: By understanding the electronic structure and potential biological interactions of this class of compounds, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking could aid in designing new derivatives with enhanced or novel properties tubitak.gov.trnih.gov. This could involve modifying the phenyl ring or the alkyl chain, or introducing additional functional groups to modulate reactivity or biological activity.

Optimize Catalysts and Reagents: Computational screening can identify or design catalysts that are specifically tailored to promote desired reactions of 2-Buten-1-one, 2-amino-1-phenyl- with high efficiency and selectivity.

De Novo Protein Design: Although nascent, computational protein design could eventually aim to engineer enzymes that specifically catalyze the synthesis or transformation of 2-Buten-1-one, 2-amino-1-phenyl- or its derivatives, similar to efforts in designing enzymes for Morita-Baylis-Hillman reactions of enones nih.gov.

These computational approaches would allow for a highly targeted and efficient exploration of the chemical space around 2-Buten-1-one, 2-amino-1-phenyl-, minimizing experimental effort and accelerating discovery.

Compound Names and PubChem CIDs

Q & A

Q. Advanced Research Focus

  • MS : The molecular ion peak (e.g., m/z 161 for C₁₀H₁₁NO) confirms the molecular weight. Fragmentation patterns (e.g., loss of NH₂ or CO groups) distinguish between 2-amino and 3-amino isomers .
  • NMR : ¹H NMR reveals vinyl proton coupling (J ≈ 10–12 Hz for trans-configured α,β-unsaturated ketones). The amino proton signal (δ 2.5–3.5 ppm) broadens due to hydrogen bonding, while aromatic protons (δ 7.2–7.8 ppm) confirm the phenyl group’s substitution pattern .

Q. Table 1: Key Spectral Data for 2-Amino-1-phenyl-2-buten-1-one

TechniqueKey SignalsReference
MS (EI)m/z 161 (M⁺), 143 (M⁺–H₂O)
¹H NMR (CDCl₃)δ 6.8–7.5 (aryl H), δ 5.9 (CH=CHCO)

What experimental strategies mitigate decomposition of 2-amino-1-phenyl-2-buten-1-one during storage or reactions?

Basic Research Focus
The compound is sensitive to light, moisture, and oxidation. Recommendations:

  • Store under inert gas (Ar/N₂) at –20°C in amber glass.
  • Use antioxidants like BHT (0.1% w/w) in solution phases.
  • Purge reaction mixtures with nitrogen to prevent amine oxidation to nitriles or imines .

How can computational modeling predict the reactivity of 2-amino-1-phenyl-2-buten-1-one in nucleophilic additions?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the α,β-unsaturated system. The LUMO distribution at the β-carbon indicates preferential nucleophilic attack. Compare with experimental kinetic data (e.g., rate constants for amine additions) to validate computational predictions .

What contradictions exist in reported spectral data for amino-butenones, and how can they be addressed methodologically?

Advanced Research Focus
Discrepancies in NH₂ proton NMR chemical shifts may arise from solvent polarity or hydrogen-bonding interactions. For reproducibility:

  • Standardize solvent (e.g., DMSO-d₆ vs. CDCl₃).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-validate with IR (N–H stretch ~3350 cm⁻¹) .

What safety protocols are critical when handling amino-substituted α,β-unsaturated ketones?

Q. Basic Research Focus

  • PPE : Impervious gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid .

How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?

Advanced Research Focus
Electron-withdrawing groups (e.g., –NO₂) reduce the enone’s electrophilicity, slowing nucleophilic additions. Conversely, electron-donating groups (e.g., –OCH₃) enhance reactivity. Use Hammett σ constants to correlate substituent effects with reaction rates .

What methodologies validate the purity of 2-amino-1-phenyl-2-buten-1-one for pharmacological assays?

Q. Advanced Research Focus

  • HPLC : C18 column, mobile phase = MeCN/H₂O (70:30), UV detection at 254 nm. Purity ≥95% required.
  • TLC : Silica gel 60 F₂₅₄, eluent = EtOAc/hexane (1:1), Rf ≈ 0.4.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

How can kinetic studies elucidate the mechanism of amine additions to α,β-unsaturated ketones?

Advanced Research Focus
Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy. Fit rate data to a second-order kinetic model (pseudo-first-order conditions). Isotopic labeling (¹⁵N-amine) and Eyring plot analysis reveal whether the mechanism is concerted (single transition state) or stepwise .

What are the implications of steric effects in derivatives like 3-methylamino-1-phenyl-2-buten-1-one?

Advanced Research Focus
Bulky substituents (e.g., –NMe₂ vs. –NH₂) hinder nucleophilic attack at the β-carbon, favoring alternative pathways like [2+2] cycloadditions. Compare crystal structures (XRD) to analyze steric hindrance and predict regiochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.